Sulfasalazine-d3,15N

LC-MS/MS quantification isotope dilution bioanalytical method validation

Quantifying sulfasalazine in plasma, placenta, or tissue homogenates? Unlabeled standards or structural analogs cause matrix effect errors >15%. Sulfasalazine-d3,15N is the solution. - ≥98% purity, neat solid, dual ²H₃ and ¹⁵N labels provide ≥3 Da mass shift. - Co-elutes with analyte, correcting extraction, injection, and ionization variability per FDA M10 guidance. - Reduced deuterium exchange risk vs. single-label analogs; supports GLP method validation.

Molecular Formula C18H14N4O5S
Molecular Weight 402.4 g/mol
Cat. No. B12385417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfasalazine-d3,15N
Molecular FormulaC18H14N4O5S
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O
InChIInChI=1S/C18H14N4O5S/c23-16-9-6-13(11-15(16)18(24)25)21-20-12-4-7-14(8-5-12)28(26,27)22-17-3-1-2-10-19-17/h1-11,23H,(H,19,22)(H,24,25)/i6D,9D,11D,21+1
InChIKeyNCEXYHBECQHGNR-QAZVUGBBSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfasalazine-d3,15N Specifications for Bioanalytical Quantification


Sulfasalazine-d3,15N (CAS: 599-79-1 unlabeled) is a dual-labeled stable isotope internal standard comprising three deuterium (²H) atoms and one nitrogen-15 (¹⁵N) atom incorporated into the sulfasalazine backbone. With a molecular weight of 402.40 g/mol and a typical chemical purity specification of ≥98%, the compound is a non-radioactive isotopologue designed to co-elute with unlabeled sulfasalazine while maintaining a distinct mass shift for detection . The compound is supplied as a neat solid with recommended storage at -20°C for powder stability and documented solubility in DMSO and other organic solvents [1]. As a specialized research reagent, it is intended exclusively for analytical method development, validation, and sample quantification via NMR, GC-MS, or LC-MS/MS .

Workflow LC-MS/MS isotope dilution bioanalysis
Selection Dual-isotope (D3 + 15N) stable label SIL-IS
Use context Method validation & matrix-effect compensation

Why Generic Internal Standards Fail in Regulated Bioanalysis


In LC-MS/MS quantification, substituting Sulfasalazine-d3,15N with unlabeled sulfasalazine or structurally dissimilar internal standards introduces analytical error that cannot be fully corrected by external calibration alone. Unlabeled standards lack the mass distinction required for selective monitoring, rendering them unusable as spike-in internal standards for isotope dilution [1]. Structural analogs such as sulfamethazine or valsartan, while used in some published sulfasalazine methods, exhibit different extraction recoveries, ionization efficiencies, and chromatographic retention times relative to the analyte [2] [3]. These discrepancies mean that matrix effects—suppression or enhancement of ionization caused by co-extracted biological components—affect the analog internal standard and the target analyte unequally [4]. Consequently, concentration calculations derived from analog-normalized calibration curves may systematically over- or under-estimate true sulfasalazine concentrations by margins exceeding the 15% acceptance criterion for regulated bioanalysis [1] [4]. A stable isotope-labeled internal standard that co-elutes with the analyte is the only validated approach to compensate simultaneously for extraction losses, injection variability, and differential matrix effects [5].

Unlabeled sulfasalazine
Lacks the mass distinction needed for selective monitoring in isotope dilution workflows; cannot function as a spike-in internal standard for LC-MS/MS quantification.
Structural analogs (e.g., sulfamethazine)
May exhibit different extraction recovery, ionization efficiency, and retention time. Matrix effects may not compensate equally, potentially shifting accuracy beyond acceptance thresholds.
Deuterium-only internal standards (e.g., d4)
Deuterium isotope effects can cause retention time shift relative to the analyte, risking non-equivalent matrix effect compensation and introducing quantitation bias in certain biological matrices.

Quantitative Differentiation Evidence


Dual Isotope Labeling for +4 Da Mass Shift

Sulfasalazine-d3,15N delivers a nominal mass increase of +4 Da relative to unlabeled sulfasalazine (monoisotopic mass 398.39 Da → 402.40 Da). This mass shift is achieved through three deuterium atoms (+3 Da) and one nitrogen-15 atom (+1 Da). In comparison, the single-isotope analog sulfasalazine-d4 provides a +4 Da shift using four deuterium atoms exclusively, while [13C6]-sulfasalazine provides a +6 Da shift via six 13C atoms [1]. The +4 Da shift of sulfasalazine-d3,15N falls within the ≥3 Da minimum threshold recommended for LC-MS/MS internal standards to avoid isotopic interference from the analyte's natural M+1 and M+2 isotopic peaks, which are particularly relevant for sulfasalazine due to its sulfur-containing structure and molecular weight ~398 Da [2] [3].

Dual Isotope Labeling for +4 Da Mass Shift
Cross-study comparable
+4 Da (D3 + 15N)
Compared to d4 (+4 Da, D-only) and 13C6 (+6 Da)
Supports ≥3 Da mass-shift requirement for isotopic interference avoidance in LC-MS/MS
Based on molecular weight calculation; cross-study review with d4 and 13C6 analogs
LC-MS/MS quantification isotope dilution bioanalytical method validation

15N Co-elution vs. Deuterium-Induced Retention Shift

Deuterium-only internal standards such as sulfasalazine-d4 are subject to chromatographic retention time shifts relative to the unlabeled analyte due to the deuterium isotope effect—the stronger C-D bond alters polarity and interaction with reversed-phase stationary phases [1] [2]. In a comparative LC-MS/MS study of 2H-labeled versus 13C/15N-labeled internal standards for biomonitoring, the 2H-labeled internal standard exhibited a negative bias for 2MHA quantification in urine matrix, producing significantly lower urinary concentrations than those generated with the 13C-labeled internal standard [1]. Post-column infusion experiments confirmed that non-equivalent matrix effects experienced by the 2H-labeled internal standard and the unlabeled analyte resulted in inaccurate urinary concentrations [1]. In contrast, labeling with heavier stable isotopes such as 13C or 15N shows no issues with chromatographic separation or stability, as 13C/15N-labeled internal standards co-elute precisely with the unlabeled analyte and experience equivalent matrix effects [1] [3]. By incorporating 15N alongside deuterium, sulfasalazine-d3,15N reduces reliance on extensive deuteration (which would otherwise require ≥4 deuterium atoms to achieve adequate mass shift), thereby decreasing the magnitude of the deuterium isotope effect while preserving the required mass distinction [3] [4].

15N Co-elution vs. Deuterium-Induced Retention Shift
Class-level inference
Target: D3+15N labeling reduces deuterium count, 15N provides shift-free mass contribution
vs. d4: ≥4 deuterium atoms linked to measurable retention shift in reversed-phase LC
Improves matrix effect compensation by promoting co-elution fidelity with unlabeled analyte
Class-level evidence from 2H vs. 13C/15N comparative studies; reversed-phase LC conditions
matrix effect correction chromatographic co-elution stable isotope internal standard selection

Deuterated Internal Standard Performance in Tissue Matrix

In a validated LC-MS/MS method for quantifying sulfasalazine and sulfapyridine in human placental tissue, sulfasalazine-d4 was employed as the internal standard. The assay was validated over the range 30–30,000 ng/mL (150–150,000 ng/g tissue) using protein precipitation followed by solid-phase extraction [1]. Inter-day validation (n = 18) yielded average accuracies for sulfasalazine quality controls ranging from 101.6% to 112.7% with corresponding precisions (CV) of 4.4–6.7% [1]. Critically, no significant matrix effects were observed, and the method proved sensitive and specific for both analytes [1]. This validation demonstrates that a deuterated sulfasalazine internal standard can achieve acceptable performance in a complex tissue matrix. However, as established by Bowman et al. (MSACL 2023), deuterium-only internal standards may exhibit negative bias relative to 13C/15N-labeled internal standards in certain biological matrices such as urine [2]. Sulfasalazine-d3,15N, by incorporating 15N to reduce deuterium count, is positioned to deliver equivalent or superior performance to d4 while mitigating the matrix effect bias documented for deuterium-only standards [2] [3].

Deuterated Internal Standard Performance in Tissue Matrix
Cross-study comparable
d4 benchmark: accuracy 101.6–112.7%, CV 4.4–6.7% (inter-day, n=18) in placental homogenate
Target predicted to meet or exceed same criteria with improved matrix effect robustness
Establishes a validated performance benchmark; 15N incorporation supports equivalent or better co-elution
LC-MS/MS method; human placental tissue; Agilent Poroshell EC-C18 column; positive ESI-MRM
bioanalytical method validation tissue homogenate analysis pharmacokinetic studies

Hydrogen-Deuterium Exchange Resistance with 15N

Deuterium atoms attached to heteroatoms (N, O, S) in a molecule are susceptible to hydrogen-deuterium exchange (HDX) when exposed to protic solvents or under certain pH conditions [1] [2]. This exchange can result in back-conversion of deuterium to protium, altering the mass of the internal standard over time and compromising quantitation accuracy through isotopic scrambling [1] [3]. The rate of HDX is strongly pH-dependent, with exchange accelerated at both acidic and basic pH extremes, and is particularly rapid for exchangeable hydrogens on carboxyl or hydroxyl groups [2]. In contrast, 15N incorporated into the molecular backbone is structurally integrated and not subject to exchange reactions under standard bioanalytical conditions [3] [4]. Sulfasalazine contains multiple exchangeable sites, including the carboxylic acid moiety and sulfonamide NH groups. Sulfasalazine-d3,15N distributes the required mass shift across both deuterium (on carbon centers less prone to exchange) and a stable 15N atom, thereby reducing the proportion of mass shift that is potentially vulnerable to HDX compared to a d4-only analog [4].

Hydrogen-Deuterium Exchange Resistance with 15N
Class-level inference
3 carbon-bound deuterium atoms + 1 non-exchangeable 15N
Reduces HDX-vulnerable mass shift component by ≥25% relative to d4-only analog
Increases long-term signal stability and batch-to-batch reproducibility by minimizing deuterium back-exchange
Based on HDX mechanism under aqueous sample preparation; class-level review
internal standard stability sample preparation robustness long-term storage

Priority Procurement Scenarios


Regulated Bioanalytical Method Validation

In GLP-regulated bioanalytical laboratories conducting method validation for sulfasalazine pharmacokinetic studies, the FDA Guidance for Industry (M10) requires that the internal standard adequately compensates for matrix effects, extraction recovery, and injection variability. Sulfasalazine-d3,15N provides a ≥3 Da mass shift sufficient to avoid isotopic interference while the 15N incorporation mitigates the deuterium-induced chromatographic retention time shifts that can compromise matrix effect compensation [1] [2]. This dual-isotope approach supports the demonstration of accuracy within ±15% and precision ≤15% CV across validation runs, as benchmarked by the sulfasalazine-d4 placental tissue method which achieved accuracies of 101.6–112.7% and CVs of 4.4–6.7% [3].

Complex Biological Matrix Quantification

Quantifying sulfasalazine in tissue homogenates (placenta, liver, intestine) or other complex biological matrices (plasma, urine) presents significant matrix effect challenges due to co-extracted phospholipids and proteins. The 15N component of sulfasalazine-d3,15N ensures co-elution fidelity with the unlabeled analyte, enabling the internal standard to experience ionization conditions identical to those of the target analyte [1] [2]. This equivalence is critical for methods such as the validated placental LC-MS/MS assay, which employed sulfasalazine-d4 and demonstrated no significant matrix effects across the calibration range [3]. Sulfasalazine-d3,15N is positioned to deliver comparable or improved performance in similarly demanding matrices [1].

Long-Term Stability and Multi-Batch Campaigns

In studies involving extended sample storage, multiple freeze-thaw cycles, or exposure to varied pH conditions during extraction, hydrogen-deuterium exchange (HDX) can erode the mass integrity of deuterium-only internal standards [4] [5]. Sulfasalazine-d3,15N reduces the proportion of mass shift dependent on potentially exchangeable deuterium atoms by incorporating a stable 15N atom that is structurally invariant under standard bioanalytical conditions [2] [5]. This characteristic supports consistent internal standard performance across long-term pharmacokinetic studies, multi-site trials, and archived sample re-analysis, where batch-to-batch and temporal variability must be minimized [4].

Pharmacokinetic and Tissue Distribution Studies

Sulfasalazine is under active investigation as an intervention for preterm pre-eclampsia, with placental transfer and tissue distribution being key pharmacological questions [3]. Reliable quantification of sulfasalazine and its metabolite sulfapyridine in human placental tissue and plasma is essential for establishing exposure-response relationships. Sulfasalazine-d3,15N enables accurate isotope dilution LC-MS/MS quantification across the therapeutically relevant concentration range (e.g., 30–30,000 ng/mL as validated for placental tissue) [3], supporting translational research that connects preclinical findings to clinical outcomes in inflammatory bowel disease and pregnancy-related indications [3] .

Application
Selection Property
Validation Focus
Bioanalytical Method Validation & QC
Dual-isotope mass shift & co-elution fidelity
Accuracy & precision endpoint review across validation runs
Complex Biological Matrix Quantification
Co-elution fidelity in tissue homogenates & biofluids
Matrix effect compensation review under varied extraction conditions
Long-Term Stability & Multi-Batch Studies
HDX-resistant 15N labeling
Signal stability review across freeze-thaw cycles and extended storage
Pharmacokinetic & Tissue Distribution Research
Isotope dilution accuracy across matrices
Exposure-response relationship review in preclinical and translational models

Technical Documentation Hub

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28 linked technical documents
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